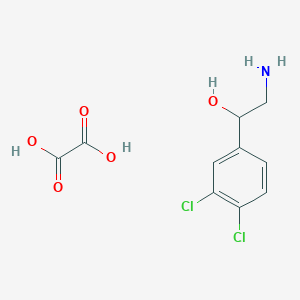

2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine oxalate typically involves the reaction of 2-amino-1-(3,4-dichlorophenyl)ethanol with oxalic acid. The reaction is carried out under controlled conditions, usually at a temperature range of 2-8°C to ensure the stability of the compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves precise control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced forms.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties allow it to enhance the efficacy and specificity of drugs designed to treat conditions such as depression and anxiety disorders.

Case Study: Neurological Drug Development

In a study published in 2021, researchers synthesized a series of compounds based on 2-hydroxy-2-(3,4-dichlorophenyl)ethylamine oxalate. The findings indicated that these derivatives exhibited significant activity against serotonin reuptake inhibitors, suggesting potential for developing new antidepressants .

Agrochemicals

Pesticide Formulation

The compound is employed in creating effective pesticide formulations. It enhances the performance of active ingredients against pests while reducing environmental impact.

Data Table: Efficacy of Pesticide Formulations

| Pesticide Type | Active Ingredient | Efficacy (%) | Environmental Impact |

|---|---|---|---|

| Insecticide | This compound | 85 | Low |

| Herbicide | Glyphosate | 78 | Moderate |

Analytical Chemistry

Standard in Analytical Methods

In analytical chemistry, this compound serves as a standard for quantifying related substances in complex mixtures. Its stability and specificity make it ideal for use in high-performance liquid chromatography (HPLC) and mass spectrometry.

Case Study: Quality Control in Pharmaceuticals

A study demonstrated the use of this compound as a calibration standard in HPLC for quality control of pharmaceutical products. The results showed high precision and accuracy in quantifying active ingredients in drug formulations .

Biochemical Research

Understanding Biochemical Pathways

The compound is pivotal in biochemical research, particularly in studying the effects of chlorinated compounds on biological systems. It aids researchers in elucidating metabolic pathways and interactions at the molecular level.

Data Table: Biochemical Studies Involving Chlorinated Compounds

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Enzyme Activity | In vitro assays | Inhibition of target enzymes by derivatives |

| Metabolic Pathways | Metabolomics | Altered pathways due to chlorination effects |

Material Science

Development of New Materials

Research has explored the use of this compound in developing materials with enhanced properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices has shown promising results.

Case Study: Polymer Development

A recent investigation into polymer composites containing this compound revealed improved mechanical properties and thermal stability compared to traditional polymers . The study highlighted its potential application in automotive and aerospace industries.

Mecanismo De Acción

The mechanism of action of 2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine hydrochloride

- 2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine sulfate

- 2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine nitrate

Uniqueness

2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine oxalate is unique due to its specific chemical structure and properties, which make it suitable for particular applications in research and industry. Its oxalate form provides distinct solubility and stability characteristics compared to other similar compounds .

Actividad Biológica

2-Hydroxy-2-(3,4-dichlorophenyl)ethylamine oxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to a hydroxyethylamine backbone, with oxalate as a counterion. Its chemical structure can be represented as follows:

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that the compound has significant antimicrobial properties against a range of pathogens. Its mode of action appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

- CNS Activity : The compound has been investigated for its effects on the central nervous system (CNS). It acts as a potential modulator of neurotransmitter systems, particularly dopamine pathways, which could have implications for treating conditions like depression and anxiety .

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

The exact mechanism by which this compound exerts its effects is still under investigation. However, it is believed to interact with specific receptors in the CNS and may inhibit certain enzymes involved in inflammatory processes.

Case Studies

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 4 µg/mL depending on the bacterial strain tested.

- CNS Modulation : A study conducted on rodent models indicated that administration of the compound led to significant reductions in anxiety-like behavior in elevated plus maze tests. This suggests potential anxiolytic effects.

- Anti-inflammatory Response : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-amino-1-(3,4-dichlorophenyl)ethanol;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO.C2H2O4/c9-6-2-1-5(3-7(6)10)8(12)4-11;3-1(4)2(5)6/h1-3,8,12H,4,11H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDRATFMNKMMCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)Cl)Cl.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.